molecular formula C7H5FO2 B1603630 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 CAS No. 285977-82-4

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

Cat. No. B1603630
M. Wt: 145.13 g/mol
InChI Key: BBYDXOIZLAWGSL-YRTBNJHASA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a chemical compound that is used in scientific research. It is a labeled compound that is used in a variety of research applications. The compound is synthesized using a specific method that ensures its purity and stability.

Mechanism Of Action

The mechanism of action of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is related to its isotopic labeling. The compound is used as a tracer to study the movement and transformation of drugs in the body. The labeled compound is incorporated into the drug molecule, and its movement can be tracked using various analytical techniques such as mass spectrometry.

Biochemical And Physiological Effects

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 does not have any known biochemical or physiological effects. It is a labeled compound that is used in scientific research to study drug metabolism and pharmacokinetics.

Advantages And Limitations For Lab Experiments

The advantages of using 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in lab experiments are its high purity and stability. The labeled compound is easy to track using various analytical techniques, and its movement can be studied in vivo and in vitro. The limitations of using the compound are related to its cost and availability. The compound is expensive to synthesize, and its availability is limited.

Future Directions

There are several future directions for the use of 4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 in scientific research. One direction is the development of new analytical techniques for tracking the movement of drugs in the body. Another direction is the use of the labeled compound in the study of drug-drug interactions and drug toxicity. Additionally, the compound can be used in the development of new drug delivery systems and the optimization of drug dosing regimens.
Conclusion:
4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is a labeled compound that is used in scientific research to study drug metabolism and pharmacokinetics. The compound is synthesized using a specific method that ensures its purity and stability. It is easy to track using various analytical techniques, and its movement can be studied in vivo and in vitro. The compound has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.

Scientific Research Applications

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4 is used in a variety of scientific research applications. It is commonly used in the field of pharmacology to study drug metabolism and pharmacokinetics. The labeled compound is used to track the movement and transformation of drugs in the body. It is also used in the field of biochemistry to study enzyme mechanisms and protein-ligand interactions.

properties

IUPAC Name

2,3,5,6-tetradeuterio-4-fluorobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5FO2/c8-6-3-1-5(2-4-6)7(9)10/h1-4H,(H,9,10)/i1D,2D,3D,4D,7+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBYDXOIZLAWGSL-YRTBNJHASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[13C](=O)O)[2H])[2H])F)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00584012
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Fluorobenzoic acid-alpha-13C-2,3,5,6-d4

CAS RN

285977-82-4
Record name 4-Fluoro(carboxy-~13~C,~2~H_4_)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00584012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 285977-82-4
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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